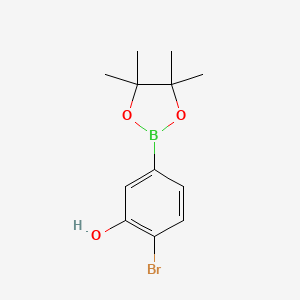

4-Bromo-3-hydroxyphenylboronic acid pinacol ester

描述

4-Bromo-3-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . The compound features a bromo substituent at the 4-position and a hydroxyl group at the 3-position on the phenyl ring, which confer unique electronic and steric properties. These substituents enhance its reactivity in coupling reactions while enabling further functionalization, making it valuable in pharmaceutical and materials chemistry .

属性

IUPAC Name |

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCGTBWDGXQMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170819 | |

| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-98-7 | |

| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester typically involves the introduction of the boronic acid pinacol ester group onto a bromohydroxyphenyl precursor. The key steps include:

- Formation of the boronate ester via reaction of the aryl halide with a boron source such as bis(pinacolato)diboron or pinacolborane.

- Use of palladium-catalyzed borylation under inert atmosphere.

- Purification by extraction and chromatography.

This general approach aligns with the synthesis of related boronic acid pinacol esters, as seen in analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) where palladium catalysts and pinacol diboron reagents are employed in tetrahydrofuran (THF) or other suitable solvents under inert atmosphere at room temperature or mild heating.

Detailed Preparation Procedure

Palladium-Catalyzed Borylation of Aryl Bromide

-

- Starting material: 4-bromo-3-hydroxyphenyl derivative.

- Boron source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or other weak alkali metal salts.

- Solvent: Mixtures of ethanol, isopropanol, dioxane, or THF.

- Temperature: 25–110 °C.

- Time: 12–24 hours.

- Atmosphere: Nitrogen or argon inert atmosphere.

Mechanism:

The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the diboron reagent, and reductive elimination to form the arylboronate ester.Purification:

After reaction completion, the mixture is filtered to remove catalyst residues, solvent evaporated, and the product purified by column chromatography using heptane/ethyl acetate mixtures or recrystallization.Yield:

Yields typically range from 80% to 100% depending on substrate purity and reaction conditions.

Alternative Method: Mitsunobu Reaction for Functionalization

In some cases, the hydroxy group on the phenyl ring can be functionalized using Mitsunobu conditions involving triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0–20 °C, followed by purification steps. This method is more relevant for derivatization rather than direct borylation but can be part of multi-step synthetic routes.

Research Findings and Comparative Data

| Parameter | Typical Conditions | Notes/Outcome |

|---|---|---|

| Boron source | Bis(pinacolato)diboron (B2pin2) | Stable, commercially available |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | High activity, widely used in borylation |

| Base | Potassium acetate (KOAc) | Mild base, facilitates transmetallation |

| Solvent | THF, isopropanol, ethanol, dioxane | Solvent choice affects solubility and yield |

| Temperature | 25–110 °C | Higher temp accelerates reaction but may cause side reactions |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Argon or nitrogen | Prevents oxidation of sensitive reagents |

| Yield | 80–100% | High yields reported in literature |

| Purification | Column chromatography, recrystallization | Removes impurities and catalyst residues |

Industrial and Scale-Up Considerations

- The reaction is scalable due to mild conditions and commercially available reagents.

- Use of inert atmosphere and controlled temperature is critical to maintain high yield and purity.

- Purification by column chromatography is feasible at lab scale; industrial processes may employ crystallization or other separation techniques.

- Reaction monitoring by LC-MS and NMR spectroscopy ensures product identity and quality.

Summary of Key Literature Procedures

Additional Notes

- The presence of the hydroxy group in the 3-position may require protection or careful control of conditions to avoid side reactions.

- The boronic acid pinacol ester is stable under the described conditions and can be isolated as a crystalline solid.

- Analytical confirmation by ^1H NMR, ^13C NMR, ^11B NMR, LC-MS, and HPLC is standard to ensure structural integrity and purity.

化学反应分析

Types of Reactions

4-Bromo-3-hydroxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) in protic solvents.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryls or substituted alkenes, depending on the coupling partner.

Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.

科学研究应用

Medicinal Chemistry

Anticancer Agents

Boronic acids, including 4-bromo-3-hydroxyphenylboronic acid pinacol ester, have garnered attention for their potential as anticancer agents. The compound can be utilized in the development of proteasome inhibitors, similar to bortezomib, which has been effective in treating multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties, making them more effective as therapeutic agents .

Antibacterial and Antiviral Activity

Research indicates that boronic acids exhibit antibacterial and antiviral properties. The modification of existing drugs with boronic acid derivatives has shown promise in enhancing their efficacy against resistant strains of bacteria and viruses. For instance, the incorporation of this compound into drug formulations could potentially improve their action against specific pathogens .

Organic Synthesis

Suzuki-Miyaura Coupling

One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals . The ability to form stable arylboron intermediates makes this compound particularly valuable.

Synthesis of Functionalized Aromatics

The compound can be employed to synthesize a variety of functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. This includes the production of complex molecules with diverse functional groups that can be further modified for specific applications in drug discovery and materials science .

Materials Science

Polymer Chemistry

In materials science, boronic acids are used to create polymeric materials with specific properties. The reactivity of this compound allows it to participate in the formation of boronate esters, which can be utilized to synthesize hydrogels and other advanced materials with tailored functionalities. These materials have applications ranging from drug delivery systems to sensors .

Case Studies

作用机制

The mechanism of action of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Structural and Molecular Features

The table below compares 4-bromo-3-hydroxyphenylboronic acid pinacol ester with analogous compounds, highlighting substituent effects on molecular weight, reactivity, and applications.

*Calculated based on formula C₁₂H₁₅BBrO₃.

Key Observations :

- Electron Effects: Bromo and hydroxyl groups are electron-withdrawing, activating the boronic ester for cross-coupling. In contrast, methyl (CH₃) or amino (NH₂) groups donate electrons, reducing reactivity .

- Steric Hindrance : Bulky substituents (e.g., CF₃O) decrease coupling efficiency due to steric clashes with palladium catalysts .

- Post-Functionalization : Bromomethyl or hydroxyl groups enable subsequent modifications, such as alkylation or oxidation .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- This compound is soluble in chloroform, acetone, and ethers, though the hydroxyl group may reduce solubility in non-polar solvents due to H-bonding .

- 4-Methylphenylboronic acid pinacol ester shows higher solubility in hydrocarbons (e.g., methylcyclohexane) due to the non-polar CH₃ group .

- Stability: Electron-withdrawing groups (Br, CF₃O) enhance oxidative stability but may require lower catalyst loadings in cross-coupling to mitigate slower reaction kinetics .

Reactivity in Cross-Coupling Reactions

- However, competing side reactions (e.g., protodeboronation) may occur under basic conditions .

- 4-Amino-substituted analogs: Amino groups direct coupling to specific positions in heteroarenes, enabling precise biaryl synthesis .

- Bromomethyl derivatives : Post-coupling alkylation via the CH₂Br group expands utility in iterative synthesis .

生物活性

4-Bromo-3-hydroxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a boronic acid moiety, which contributes to its unique properties and interactions in biological systems.

The biological activity of this compound primarily involves its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules that contain hydroxyl groups. This property is particularly significant in the context of enzyme inhibition and signaling pathways.

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit anticancer properties . For instance, studies have shown that certain boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is similar to that observed with bortezomib, a well-known boronic acid drug used in treating multiple myeloma .

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antimicrobial activity . Boronic acids have been studied for their ability to inhibit bacterial growth by interfering with essential metabolic pathways. The unique structure of this compound may enhance its effectiveness against specific bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids:

- Bortezomib Analogues : Research on bortezomib analogues highlights the importance of structural modifications in enhancing anticancer activity. The introduction of different substituents can significantly influence the selectivity and potency of these compounds against cancer cell lines .

- Antiparasitic Activity : Some derivatives of boronic acids have shown promising results against parasitic infections, indicating a broader spectrum of biological activity that warrants further investigation .

- Enzyme Inhibition Studies : Specific studies have focused on the inhibition of enzymes such as proteasomes and β-lactamases by boronic acids, showcasing their potential as therapeutic agents in treating infections and cancer .

Summary Table of Biological Activities

| Biological Activity | Observed Effects |

|---|---|

| Anticancer | Induces apoptosis in cancer cells through proteasome inhibition |

| Antimicrobial | Inhibits bacterial growth by disrupting metabolic pathways |

| Antiparasitic | Shows efficacy against certain parasitic infections |

常见问题

Q. What role does this compound play in FLT3 kinase inhibitor development?

- Answer : It serves as a key intermediate for introducing aryl groups into pyridine scaffolds. Optimize regioselectivity by varying coupling partners (e.g., 2-chloropyridines) and using microwave-assisted synthesis (120°C, 30 min) to enhance yield .

Safety & Regulatory Guidance

Q. What precautions are critical when handling this compound given limited toxicological data?

- Answer : Assume acute toxicity based on structural analogs (e.g., boronic acids). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and implement waste segregation for boron-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。